![molecular formula C11H9BrO B6205952 6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one CAS No. 1396777-69-7](/img/no-structure.png)
6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one, commonly referred to as BDI, is a chemical compound that has been studied for its potential applications in scientific research. BDI is a cyclopropane derivative of indene, a heterocyclic aromatic hydrocarbon. It is a colorless, odorless, and flammable solid at room temperature. BDI has been used in research applications due to its unique properties such as its low toxicity and its ability to act as a catalyst in chemical reactions.
科学的研究の応用
BDI has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other bioactive compounds, as an optical brightener, and in the synthesis of polymers. BDI has also been used as a catalyst in the synthesis of organic compounds and as a reagent in the synthesis of a variety of organic compounds. In addition, BDI has been used in the synthesis of heterocyclic compounds such as indoles, indolines, and indolizines.
作用機序
Target of Action
The primary target of 6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one is the Lysine-specific demethylase 1 (LSD1) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and dimethylated histone H3 lysine 4 (H3K4me and H3K4me2) . It plays a crucial role in the regulation of gene expression.
Mode of Action
The compound interacts with LSD1, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s structural similarity to tranylcypromine, a known LSD1 inhibitor . The compound’s spirocyclic structure allows it to bind more effectively to LSD1, resulting in a more potent inhibition .
Biochemical Pathways
By inhibiting LSD1, the compound affects the methylation status of histone H3 at lysine 4 . This can lead to changes in chromatin structure and subsequently alter gene expression. The exact downstream effects would depend on the specific genes affected by these changes.
Result of Action
The inhibition of LSD1 by the compound can lead to changes in gene expression . This could potentially have a wide range of molecular and cellular effects, depending on the specific genes that are affected.
実験室実験の利点と制限
The main advantage of using BDI in laboratory experiments is its low toxicity, which makes it safe to use in a variety of applications. Additionally, BDI is relatively inexpensive and easy to prepare, making it a cost-effective choice for laboratory experiments. However, BDI is flammable and should be handled with care to avoid any potential accidents.
将来の方向性
The future of BDI in scientific research is promising. BDI has been found to be a useful catalyst in the synthesis of a variety of organic compounds, and it has been used in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, BDI has potential applications in the synthesis of polymers, optical brighteners, and heterocyclic compounds. Furthermore, BDI has been found to be relatively nontoxic, making it a safe choice for use in laboratory experiments. With further research, BDI could become an even more useful tool for scientists in a variety of fields.
合成法
BDI is most commonly synthesized using the Wittig reaction, which is a type of organic chemical reaction that involves the formation of a carbon-carbon double bond from a phosphonium ylide. The Wittig reaction is a two-step process that involves the formation of the ylide and its subsequent reaction with an alkene. BDI can also be synthesized using a three-step process that involves the reaction of a cyclopropyl bromide with an aldehyde in the presence of a base, followed by a reaction with an alkyne and a base, and finally a reaction with an alkene and a base.
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for '6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one' involves the synthesis of the cyclopropane ring followed by the spiroindene ring system.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Bromine", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium acetate", "2-bromo-3-indenone" ], "Reaction": [ "Step 1: Synthesis of cyclopropane ring by reacting benzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and methanol to form 3-phenyl-2-methylpent-2-enoic acid ethyl ester.", "Step 2: Bromination of 3-phenyl-2-methylpent-2-enoic acid ethyl ester with bromine in acetic acid to form 3-bromo-3-phenyl-2-methylpent-2-enoic acid ethyl ester.", "Step 3: Reduction of 3-bromo-3-phenyl-2-methylpent-2-enoic acid ethyl ester with sodium borohydride in methanol to form 3-phenyl-2-methylpentanoic acid ethyl ester.", "Step 4: Synthesis of spiroindene ring system by reacting 3-phenyl-2-methylpentanoic acid ethyl ester with 2-bromo-3-indenone in the presence of sodium acetate and acetic acid to form '6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one'." ] } | |
CAS番号 |
1396777-69-7 |
分子式 |
C11H9BrO |
分子量 |
237.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。